molecular formula C11H15N3 B3173881 1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro- CAS No. 950781-91-6

1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro-

Cat. No.: B3173881
CAS No.: 950781-91-6
M. Wt: 189.26 g/mol
InChI Key: GCAUCUQYUATCPG-UHFFFAOYSA-N
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Description

1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro- is a chemical compound that has garnered interest in various fields of scientific researchIt has been studied for its pharmacological activities, particularly in relation to nicotinic acetylcholine receptors .

Mechanism of Action

Target of Action

The primary target of the compound, also known as 10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-3,5-diamine, is the nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of signals in the nervous system.

Mode of Action

The compound acts as an agonist at the nicotinic acetylcholine receptors . This means it binds to these receptors and activates them, leading to a series of biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro- typically involves multiple steps, including oxidative cleavage and reductive amination strategies . One common synthetic route starts with the preparation of the benzazepine core, followed by the introduction of the methano bridge and the diamine functional groups. The reaction conditions often require specific reagents and catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced amine products.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro- is unique due to its specific functional groups and the methano bridge, which contribute to its distinct chemical properties and potential applications. Its ability to act as an agonist at nicotinic acetylcholine receptors sets it apart from other similar compounds, making it a valuable subject of study in pharmacological research.

Properties

IUPAC Name

10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c12-8-2-9-6-1-7(5-14-4-6)11(9)10(13)3-8/h2-3,6-7,14H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAUCUQYUATCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=C2C=C(C=C3N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro-
Reactant of Route 2
1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro-
Reactant of Route 3
1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro-
Reactant of Route 4
1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro-
Reactant of Route 5
1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro-
Reactant of Route 6
Reactant of Route 6
1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro-

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